molecular formula C15H22N2O B5779717 N-[2-(4-methylpiperidin-1-yl)phenyl]propanamide

N-[2-(4-methylpiperidin-1-yl)phenyl]propanamide

Cat. No.: B5779717
M. Wt: 246.35 g/mol
InChI Key: MTMJJFFGDAWFAS-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperidin-1-yl)phenyl]propanamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its diverse applications in medicinal chemistry and pharmaceutical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperidin-1-yl)phenyl]propanamide typically involves the reaction of 4-methylpiperidine with a phenylpropanamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperidin-1-yl)phenyl]propanamide undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(4-methylpiperidin-1-yl)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in pain management and anesthesia.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets in the body. It may act on opioid receptors, similar to other piperidine derivatives, leading to analgesic effects. The compound may also interact with other pathways involved in pain perception and modulation .

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid with a similar piperidine structure.

    α-Methylfentanyl: Another fentanyl analogue with an additional methyl group.

    2-Fluoroisobutyrfentanyl: A fluorinated analogue of fentanyl.

Uniqueness

N-[2-(4-methylpiperidin-1-yl)phenyl]propanamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-15(18)16-13-6-4-5-7-14(13)17-10-8-12(2)9-11-17/h4-7,12H,3,8-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMJJFFGDAWFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1N2CCC(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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